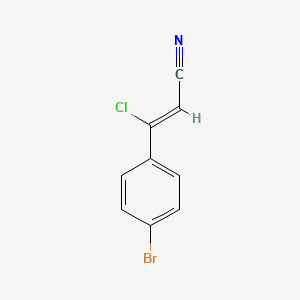

3-(4-Bromophenyl)-3-chloroacrylonitrile

Description

3-(4-Bromophenyl)-3-chloroacrylonitrile is a halogenated acrylonitrile derivative characterized by a bromophenyl group at the 3-position, a chlorine substituent at the same carbon, and a nitrile functional group. This compound is frequently utilized as a synthetic precursor in organic chemistry, particularly in the formation of pyrazole derivatives. Its (Z)-isomer has been identified in cocrystal structures, demonstrating its role in supramolecular chemistry .

Properties

IUPAC Name |

(Z)-3-(4-bromophenyl)-3-chloroprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXSSEKZKTYYOQ-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-87-6 | |

| Record name | 78583-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials :

-

Procedure :

-

The base catalyst is suspended in the solvent, followed by the addition of 4-bromobenzaldehyde.

-

Chloroacetonitrile is introduced dropwise under inert atmosphere (N₂/Ar).

-

The mixture is heated to 60–80°C for 6–12 hours, facilitating dehydration and double-bond formation.

-

The crude product is purified via vacuum distillation or recrystallization from ethanol/water.

-

Optimization Strategies

-

Solvent Systems : Binary solvent systems (e.g., DMF/MTBE) enhance reaction efficiency by improving substrate solubility and reducing side reactions.

-

Catalyst Selection : Fine-grade potassium carbonate (particle size <0.5 mm) increases surface area, accelerating the reaction.

-

Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the nitrile group.

Alternative Halogenation Approaches

Post-Condensation Chlorination

For substrates lacking pre-existing chlorine, electrophilic chlorination of 3-(4-bromophenyl)acrylonitrile offers a viable pathway:

-

Reagents : Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane (DCM).

-

Conditions :

-

Radical initiators (e.g., AIBN) enable regioselective chlorination at the β-position.

-

Reaction time: 4–8 hours at 25–40°C.

-

-

Yield : 68–74%, with minor di-chlorinated byproducts.

One-Pot Tandem Reactions

Recent advancements integrate condensation and halogenation in a single vessel:

-

Knoevenagel condensation of 4-bromobenzaldehyde with malononitrile.

-

In situ chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Condensation | Malononitrile | 60°C | 83 |

| Chlorination | POCl₃ | 0°C → 25°C | 76 |

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety:

Waste Management

-

Byproduct Recycling : Unreacted 4-bromobenzaldehyde is recovered via fractional distillation (≥95% purity).

-

Solvent Recovery : MTBE and DMF are reclaimed through multi-stage distillation, reducing environmental impact.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Knoevenagel | 91 | 98 | Low | High |

| Post-Chlorination | 74 | 95 | Moderate | Moderate |

| Tandem Reaction | 76 | 97 | High | Low |

Key Observations :

Scientific Research Applications

Applications in Organic Synthesis

3-(4-Bromophenyl)-3-chloroacrylonitrile serves as a crucial intermediate in the synthesis of various complex organic compounds. Its ability to undergo multiple chemical reactions makes it valuable in creating diverse molecular architectures.

Key Reactions:

- Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, allowing for the formation of amines or other functional groups.

- Cross-Coupling Reactions : The presence of the bromine atom facilitates cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in pharmaceutical synthesis.

Applications in Materials Science

The compound is also explored for its potential use in materials science, particularly in the development of liquid crystal polymers (LCPs). Its structural characteristics enable it to function as a molecular building block for new liquid crystalline materials.

Liquid Crystalline Behavior:

- Research indicates that derivatives of this compound can exhibit liquid crystalline properties, making them suitable for applications in display technologies and advanced materials.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound has shown promise due to its biological activity. Studies suggest that it may possess antimicrobial and anticancer properties, although further research is necessary to elucidate these effects fully.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications.

- Receptor Binding : Its structural components allow it to bind to various biological receptors, which could be explored for drug development .

Comparative Analysis with Related Compounds

The following table summarizes several compounds that share structural similarities with this compound, highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Chlorophenyl)-3-chloroacrylonitrile | Contains a chlorine atom instead of bromine | Potentially different reactivity patterns |

| 3-(Phenyl)-3-chloroacrylonitrile | Lacks bromination on the phenyl ring | May exhibit different biological activities |

| 2-(4-Bromophenyl)-2-chloroacrylonitrile | Different positioning of substituents | Could lead to distinct synthetic pathways |

Case Studies and Research Findings

- Biological Activity Study : A study investigated the potential anti-neurotoxic effects of pyrazoline derivatives synthesized from this compound on rainbow trout alevins. Results indicated promising biological activity that warrants further exploration.

- Liquid Crystal Polymer Development : Research focused on synthesizing new comb-shaped methacrylate oligomers utilizing this compound as a precursor. The resulting materials demonstrated significant liquid crystalline behavior suitable for advanced applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-chloroacrylonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(4-Bromophenyl)-3-chloroacrylonitrile, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Acrylonitrile Derivatives with Thiazole Substitutions

- 2-[4-(4-Bromophenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile (CAS: 326915-73-5) Structure: Incorporates a thiazole ring substituted with 4-bromophenyl and 2,4-dichlorophenyl groups. Key Difference: The thiazole ring enhances π-π stacking interactions, improving binding affinity to biological targets compared to the simpler acrylonitrile scaffold of the parent compound .

- (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile (CAS: 210287-81-3) Structure: Combines a thiazole ring with a benzo[f]chromenone moiety.

1,3,4-Oxadiazole Derivatives

- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (Compound IIIa)

- Structure : Features a 1,3,4-oxadiazole core linked to bromophenyl and chlorophenyl groups.

- Bioactivity : Exhibits 59.5% suppression of carrageenan-induced paw edema (anti-inflammatory activity), comparable to indomethacin (64.3%) at 20 mg/kg .

- Key Difference : The oxadiazole ring enhances metabolic stability and bioavailability compared to acrylonitrile-based compounds .

Chalcone-Based Acrylonitriles

- 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Structure: Combines an acryloyl group with a diphenylacetamide backbone. Applications: Studied for solvent-dependent thin-film formation, with implications for organic electronics .

Key Findings and Implications

Reactivity : The nitrile group in this compound facilitates nucleophilic addition reactions, enabling its use in heterocyclic synthesis. Thiazole- and oxadiazole-containing analogs leverage this reactivity but exhibit enhanced target specificity .

Biological Activity : Oxadiazole derivatives outperform acrylonitriles in anti-inflammatory applications due to improved pharmacokinetic profiles .

Material Science : Chalcone-acrylonitrile hybrids demonstrate solvent-dependent film formation, suggesting tunability for optoelectronic devices—a niche unexplored for the parent compound .

Biological Activity

3-(4-Bromophenyl)-3-chloroacrylonitrile is an organic compound notable for its unique structure, which includes a brominated phenyl group and a chloroacrylonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : CHBrClN

- Structure : The compound features a double bond between the carbon atoms adjacent to the nitrile group, contributing to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and influence various signaling pathways, leading to diverse biological effects.

Biological Activities

Research has indicated several areas where this compound exhibits significant biological activity:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, inhibiting the proliferation of cancer cells through apoptosis induction.

- Anti-inflammatory Effects : Investigations have pointed towards its role in reducing inflammation, possibly through modulation of inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Anti-inflammatory | Reduction of inflammatory markers | , |

Case Study: Anticancer Activity

A study conducted by researchers explored the anticancer properties of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, suggesting that this compound could be a candidate for further development as an anticancer therapeutic agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds.

Table 2: Comparison with Analogous Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-3-chloroacrylonitrile | Chlorine atom instead of bromine | Moderate antibacterial |

| 3-(Phenyl)-3-chloroacrylonitrile | Lacks bromination on the phenyl ring | Limited activity |

| 2-(4-Bromophenyl)-2-chloroacrylonitrile | Different positioning of substituents | Varies by structure |

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Synthesis Intermediate : It is utilized as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : The compound is being explored as a precursor for developing new pharmaceutical agents targeting various diseases.

- Specialty Chemicals Production : Its unique properties make it valuable in the production of specialty chemicals and materials.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 3-(4-Bromophenyl)-3-chloroacrylonitrile?

The compound is typically synthesized via halogenation of acrylonitrile derivatives using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) under controlled conditions. A key intermediate in pyrazole synthesis involves reacting the compound with hydrazine to form 5-amino-3-(4-bromophenyl)pyrazole . Characterization should include:

Q. How does the stereochemistry (Z/E configuration) of this compound influence its reactivity?

The (Z)-isomer is stabilized by intramolecular halogen-π interactions, which reduce rotational freedom and enhance electrophilicity at the α-carbon. This configuration is critical in cyclocondensation reactions with hydrazines to form pyrazole derivatives . Computational methods (e.g., DFT) can predict isomer stability, while NOESY NMR experiments experimentally verify spatial proximity of substituents.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role as a precursor in heterocyclic synthesis?

this compound acts as a Michael acceptor in nucleophilic additions. For example:

- Reaction with hydrazine proceeds via a two-step mechanism: (i) nucleophilic attack at the β-carbon, followed by (ii) cyclization to form pyrazole rings .

- Competing pathways (e.g., elimination vs. substitution) depend on solvent polarity and temperature. Polar aprotic solvents (DMF, DMSO) favor cyclization, while protic solvents may promote hydrolysis.

Q. How can unexpected co-crystallization with reaction by-products be analyzed and rationalized?

In a reported case, the compound co-crystallized with its pyrazole derivative in a 1:2 stoichiometry. Key analytical steps include:

- Single-crystal X-ray diffraction : The monoclinic space group (C2/c) and unit cell parameters (a = 13.439 Å, b = 13.868 Å, c = 46.162 Å, β = 93.05°) reveal intermolecular halogen bonding (C–Br···N) and π-π stacking between aromatic rings .

- Thermogravimetric analysis (TGA) : Differentiates between physical mixtures and true co-crystals based on melting/decomposition profiles.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···Cl contacts contribute ~8% to crystal packing) .

Q. What strategies resolve contradictions in reported bioactivity data for acrylonitrile derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Structural variations : Minor changes (e.g., substituent position on the phenyl ring) drastically alter bioactivity. For example, 4-bromo substitution enhances lipophilicity and membrane permeability compared to 3-bromo analogs .

- Assay conditions : Use standardized protocols (e.g., CLSI guidelines for MIC determination) to ensure reproducibility.

- Structure-activity relationship (SAR) studies : Combine in vitro assays (e.g., MTT for cytotoxicity) with molecular docking to identify target binding modes .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.